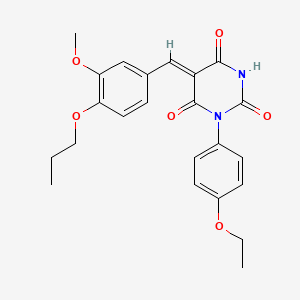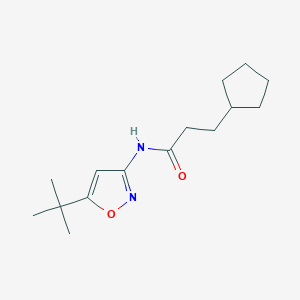
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as NPPB, is a chemical compound that has garnered significant attention in scientific research. This compound is a potent blocker of chloride channels, and its mechanism of action has been studied in various biological systems.
Mecanismo De Acción
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts as a non-specific blocker of chloride channels by binding to the channel pore and preventing the flow of chloride ions. This compound has been shown to block both outward and inward chloride currents, making it an effective tool to study chloride channel function. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to inhibit other ion channels, including potassium and calcium channels.
Biochemical and physiological effects:
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In addition to blocking chloride channels, this compound has been shown to inhibit ATP-sensitive potassium channels and voltage-gated calcium channels. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. This compound has been used to study the role of chloride channels in various physiological processes, including cell proliferation, apoptosis, and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a potent and selective blocker of chloride channels, making it an effective tool to study chloride channel function. This compound has been used in a variety of biological systems, including cell lines, primary cells, and animal models. However, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has some limitations. This compound can inhibit other ion channels, making it difficult to interpret the results of experiments. Additionally, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has low solubility in water, which can limit its use in some experimental systems.
Direcciones Futuras
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has a variety of potential future directions. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer, and it may have therapeutic potential in these and other diseases. Additionally, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione may be useful in the development of new drugs that target chloride channels. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Conclusion:
In conclusion, 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione (1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione) is a potent blocker of chloride channels that has been extensively used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and may have therapeutic potential in various diseases. While 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has some limitations, it remains an important tool for studying chloride channel function. Further research is needed to fully understand the potential applications of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione.
Métodos De Síntesis
The synthesis of 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-phenylethylamine to form the amide, which is subsequently cyclized with phosgene to produce 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione. The yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been extensively used in scientific research as a tool to study chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, neuronal excitability, and ion transport. 1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to block several types of chloride channels, including CFTR, VRAC, and ClC-2. This compound has been used in studies related to cystic fibrosis, hypertension, and cancer.
Propiedades
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-8-9-17(16(20)10-12)21-18(22)11-15(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,15H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVIVALBGWDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)

![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)
![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)


![(2E)-3-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B5127108.png)

![N-(2,2-dimethylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5127127.png)
![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)